Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 313.73 g/mol. This compound features a unique oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of the 4-chlorophenyl group and the phenyloxazole moiety contributes to its distinctive properties and potential biological activities. The compound is often used in pharmaceutical applications due to its structural characteristics that may influence biological interactions .
These reactions highlight its versatility as a precursor for synthesizing other functional compounds in medicinal chemistry .
Research indicates that methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate exhibits potential biological activities, including:
These biological activities make methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate a subject of interest in drug discovery .
Several methods have been reported for synthesizing methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate:
Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate has several applications, particularly in:
The versatility of this compound makes it valuable across various fields .
Interaction studies are crucial for understanding the behavior of methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate in biological systems. Research has focused on:
These studies are essential for assessing the safety and efficacy of the compound in clinical applications .
Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate shares structural similarities with several other compounds, which can be compared based on their unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-(3-chlorophenyl)-5-phenyloxazole-4-carboxylate | Similar structure with different halogen substitution | |
| Methyl 2-(phenyl)-5-phenyloxazole-4-carboxylate | Lacks chlorine but retains oxazole functionality | |
| Methyl 2-(4-bromophenyl)-5-phenyloxazole-4-carboxylate | Bromine substitution provides different reactivity | |
| Methyl 2-(methylphenyl)-5-phenyloxazole-4-carboxylate | Additional methyl group influences solubility and reactivity |
These comparisons highlight the uniqueness of methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate, particularly its halogenated phenyl group, which may enhance its biological activity compared to non-halogenated analogs .
The compound features a central oxazole ring—a five-membered heterocycle containing one nitrogen and one oxygen atom—substituted at the 2-position with a 4-chlorophenyl group and at the 5-position with a phenyl group. The 4-carboxylate methyl ester moiety further functionalizes the oxazole core, contributing to its electronic and steric properties.
Crystallographic studies of analogous oxazole derivatives, such as ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate, reveal critical structural insights. For example, X-ray diffraction analysis demonstrates that the dihedral angles between the oxazole ring and aromatic substituents typically range between 40° and 50°, as observed in two distinct molecular conformations (46.26° and 41.59°) within the same crystal lattice. These angles arise from intramolecular interactions, such as C–H⋯O hydrogen bonds, which stabilize specific conformations.
Table 1: Key Crystallographic Parameters of Analogous Oxazole Derivatives
| Parameter | Value for Ethyl Derivative |
|---|---|
| Dihedral Angle (Oxazole-Phenyl) | 46.26° (Molecule A), 41.59° (Molecule B) |
| Intramolecular Interaction | C–H⋯O (S(6) ring) |
| Crystal System | Monoclinic |
The methyl ester group adopts variable orientations relative to the oxazole ring, influencing molecular packing. In some conformations, the ester carbonyl group points away from the aromatic system, while in others, it aligns closer to the phenyl rings. Such conformational flexibility impacts the compound’s solubility and reactivity.